molecular formula C18H18ClN3O3S B11052059 9-chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-8-[(3-methylpiperidin-1-yl)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11052059
M. Wt: 391.9 g/mol
InChI Key: AWJNZIYBGZQHDY-UHFFFAOYSA-N
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Description

9-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[1,2-a]quinazolinone core structure, which is further substituted with a chloro group and a sulfonyl group attached to a 3-methylpiperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 9-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves multiple steps, including the formation of the pyrido[1,2-a]quinazolinone core and subsequent functionalization with the chloro and sulfonyl groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

9-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 9-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9-CHLORO-8-[(3-METHYLPIPERIDINO)SULFONYL]-6H-PYRIDO[1,2-A]QUINAZOLIN-6-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

9-chloro-8-(3-methylpiperidin-1-yl)sulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C18H18ClN3O3S/c1-12-5-4-7-21(11-12)26(24,25)16-9-13-15(10-14(16)19)22-8-3-2-6-17(22)20-18(13)23/h2-3,6,8-10,12H,4-5,7,11H2,1H3

InChI Key

AWJNZIYBGZQHDY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl

Origin of Product

United States

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